

Application Notes and Protocols for Calcium Imaging with Nav1.8-IN-5

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Compound of Interest		
Compound Name:	Nav1.8-IN-5	
Cat. No.:	B12371218	Get Quote

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Introduction

Voltage-gated sodium channel Nav1.8, predominantly expressed in peripheral sensory neurons, plays a crucial role in pain signaling.[1][2] Its involvement in nociception makes it a prime target for the development of novel analgesics. Calcium imaging is a powerful technique to study the function of Nav1.8 and the effects of its modulators.[3][4] Intracellular calcium transients can serve as an indirect readout of neuronal activity, as depolarization mediated by Nav1.8 activation leads to the opening of voltage-gated calcium channels (VGCCs) and subsequent calcium influx.[5][6][7]

These application notes provide a comprehensive guide to utilizing calcium imaging techniques for studying Nav1.8, with a focus on the application of Nav1.8 inhibitors. As "**Nav1.8-IN-5**" is a placeholder, this document utilizes data from well-characterized Nav1.8 inhibitors, HBW-004285 and A-803467, to illustrate the experimental principles and expected outcomes.

Data Presentation: Efficacy of Nav1.8 Inhibitors

The following tables summarize the quantitative data on the inhibitory effects of selected Nav1.8 modulators on channel activity and intracellular calcium signaling.

Table 1: Inhibitory Potency of Nav1.8 Blockers



Compound	Target	Assay Type	Cell Type	IC50	Reference
A-803467	Human Nav1.8	Electrophysio logy	Recombinant Cell Line	8 nM	[8][9]
A-803467	Rat Nav1.8	Electrophysio logy (TTX-R currents)	Dorsal Root Ganglion Neurons	140 nM	[8]
MSD-199	Human Nav1.8	Automated Patch Clamp	HEK293 Cells	3.4 nM	[10]
MSD-199	Rodent Nav1.8	Automated Patch Clamp	HEK293 Cells	4826 nM	[10]

Table 2: Effect of Nav1.8 Inhibitors on Evoked Calcium Transients in Dorsal Root Ganglion (DRG) Neurons



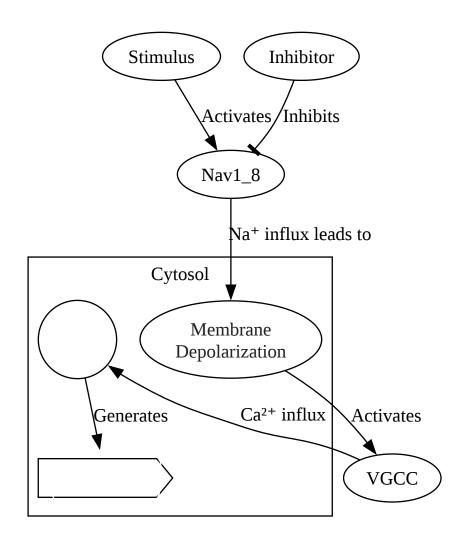
Compound	Stimulus	Calcium Indicator	Effect on Calcium Signal	Quantitative Measureme nt	Reference
HBW-004285	Acid (pH 5.7)	Fluo-4 AM	Reduced sustained phase of Ca ²⁺ surge	Significant decrease in Full Width at Half Maximum (FWHM) and Area Under the Curve (AUC)	[3][4]
HBW-004285 (100 μM)	Acid (pH 5.7)	Fluo-4 AM	Reduced peak Ca²+ signal	Decrease in peak fluorescence intensity	[3][4]
Ambroxol (5 μM)	Transthyretin (L55P)	Fluo-4	Inhibition of Ca ²⁺ influx	67% reduction in Ca ²⁺ influx	[9]
Carbamazepi ne (5 μM)	Transthyretin (L55P)	Fluo-4	Inhibition of Ca ²⁺ influx	74% reduction in Ca ²⁺ influx	[9]

Signaling Pathway and Experimental Workflow

The following diagrams, created using Graphviz, illustrate the key signaling pathway and a general experimental workflow for calcium imaging with Nav1.8 inhibitors.

Signaling Pathway: Nav1.8-Mediated Calcium Influx```dot





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General workflow for a calcium imaging experiment.

Experimental Protocols

This section provides detailed protocols for preparing cells and performing calcium imaging experiments to assess the effect of Nav1.8 inhibitors.

Protocol 1: Preparation and Culture of Dorsal Root Ganglion (DRG) Neurons

- · Dissociation of DRG Neurons:
 - o Isolate dorsal root ganglia from the desired animal model.



- Perform enzymatic dissociation using a standard protocol (e.g., collagenase/dispase treatment).
- Mechanically triturate the ganglia to obtain a single-cell suspension.

Cell Plating:

- Plate the dissociated neurons onto glass-bottom dishes or coverslips coated with a suitable substrate (e.g., poly-D-lysine and laminin) to promote adherence.
- Culture the neurons in a suitable growth medium (e.g., Neurobasal medium supplemented with B27, glutamine, and nerve growth factor).
- Allow the neurons to adhere and extend neurites for at least 24-48 hours before the experiment.

Protocol 2: Calcium Imaging using Chemical Indicators (Fluo-4 AM or Fura-2 AM)

- Dye Loading Solution Preparation:
 - Prepare a stock solution of Fluo-4 AM or Fura-2 AM (typically 1 mM in dry DMSO).
 - For the loading solution, dilute the stock solution in a physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS) to a final concentration of 1-5 μM.
 - To aid in dye loading, Pluronic F-127 (0.02-0.04%) can be added to the loading solution.

Cell Loading:

- Remove the culture medium from the DRG neurons.
- Add the Fluo-4 AM or Fura-2 AM loading solution to the cells.
- Incubate the cells for 30-60 minutes at 37°C in the dark.
- Wash the cells 2-3 times with the physiological buffer to remove excess dye.



 Allow the cells to de-esterify the dye for at least 30 minutes at room temperature in the dark.

Image Acquisition:

- Mount the coverslip with the loaded cells onto the stage of a fluorescence microscope equipped for live-cell imaging.
- For Fluo-4: Excite at ~488 nm and collect emission at ~520 nm.
- For Fura-2 (ratiometric): Excite alternately at ~340 nm and ~380 nm and collect emission at ~510 nm.
- Acquire a baseline fluorescence recording for a few minutes.
- Apply the Nav1.8 inhibitor (e.g., "Nav1.8-IN-5") at the desired concentration and incubate for a sufficient period.
- Apply a stimulus to evoke neuronal activity. Common stimuli include:
 - High Potassium (KCI): A depolarizing stimulus (e.g., 50-80 mM KCI) to activate voltagegated channels.
 - Chemical Agonists: Application of specific agonists that activate Nav1.8 or other channels leading to depolarization (e.g., capsaicin for TRPV1 activation which can subsequently activate Nav1.8).
 - Electrical Field Stimulation (EFS): Application of electrical pulses to trigger action potentials. [11][12][13] * Record the changes in fluorescence intensity over time using a time-lapse imaging sequence.

Data Analysis:

- Select regions of interest (ROIs) around individual neuronal cell bodies.
- Calculate the change in fluorescence relative to the baseline ($\Delta F/F_0$).



- For Fura-2, calculate the ratio of the fluorescence intensities at the two excitation wavelengths (340/380 nm).
- Quantify parameters such as the peak amplitude of the calcium transient, the time to peak,
 the duration of the response (e.g., FWHM), and the area under the curve (AUC).
- Compare these parameters between control (vehicle) and inhibitor-treated cells.

Protocol 3: Calcium Imaging using Genetically Encoded Calcium Indicators (GECIs) - GCaMP

- GCaMP Expression:
 - Express a GCaMP variant (e.g., GCaMP6s) specifically in sensory neurons. This can be achieved through:
 - Transgenic Mouse Lines: Using a mouse line that expresses GCaMP under a sensory neuron-specific promoter (e.g., Advillin-Cre). [11][12] * Viral Transduction: Injecting an adeno-associated virus (AAV) carrying the GCaMP gene under a neuron-specific promoter into the dorsal root ganglia or intrathecally.
- In Vivo or Ex Vivo Imaging Preparation:
 - In Vivo: Perform a surgical procedure to expose the DRG for imaging in an anesthetized animal.
 - Ex Vivo: Dissect the DRG and maintain it in artificial cerebrospinal fluid (aCSF) for imaging. 3[11]. Image Acquisition and Analysis:
 - Use a confocal or two-photon microscope to image GCaMP fluorescence (excitation ~488 nm, emission ~510 nm).
 - The subsequent steps of baseline recording, inhibitor application, stimulation, and data analysis are similar to those described for chemical indicators.

Conclusion



Calcium imaging is an indispensable tool for investigating the function of Nav1.8 and the efficacy of its inhibitors. By providing a dynamic and quantifiable measure of neuronal activity, these techniques enable detailed characterization of compound effects, facilitating the discovery and development of novel non-opioid analgesics. The protocols and data presented here offer a solid foundation for researchers to design and execute robust calcium imaging experiments targeting the Nav1.8 sodium channel.

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